1-Cycloheptylcyclopropane-1-sulfonyl chloride
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Overview
Description
1-Cycloheptylcyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclopropane ring, which is further substituted with a cycloheptyl group
Preparation Methods
The synthesis of 1-Cycloheptylcyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method involves the use of cyclopropane-1,1-dicarboxylic acid as a starting material, which undergoes a series of reactions to introduce the sulfonyl chloride group . Industrial production methods may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert sulfonic acids or their salts into sulfonyl chlorides .
Chemical Reactions Analysis
1-Cycloheptylcyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cycloheptylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cycloheptylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present. For example, in biological systems, the compound may react with amino groups in proteins to form sulfonamide linkages, thereby modifying the protein’s function .
Comparison with Similar Compounds
1-Cycloheptylcyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
1-Methylcyclopropane-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a cycloheptyl group.
Cyclohexyl(methyl)sulfamoyl chloride: Contains a cyclohexyl group and a sulfamoyl chloride group.
Benzenesulfonyl chloride: A simpler aromatic sulfonyl chloride commonly used in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a cycloheptyl group, which may impart distinct reactivity and properties compared to other sulfonyl chlorides.
Properties
Molecular Formula |
C10H17ClO2S |
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Molecular Weight |
236.76 g/mol |
IUPAC Name |
1-cycloheptylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClO2S/c11-14(12,13)10(7-8-10)9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChI Key |
PAMNUYJMTMEZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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